The synthesis of GR 205171 involves several key steps and methods. One notable approach employs radioisotope labeling for positron emission tomography (PET) studies. For instance, the synthesis of [^11C]GR 205171 analogues utilizes [^11C]methyl iodide and involves alkylation reactions with ethyl or propyl iodides in the presence of a base like cesium carbonate in dimethylformamide. The process typically includes heating at elevated temperatures to facilitate the reaction, followed by purification through high-performance liquid chromatography (HPLC) to isolate the desired product .
The detailed synthesis steps can be summarized as follows:
The molecular structure of GR 205171 features a piperidinamine core with various substituents that contribute to its biological activity. The compound can be represented as follows:
This structure is crucial for its interaction with the NK1 receptor, influencing its binding affinity and pharmacological effects .
GR 205171 undergoes various chemical reactions that are pivotal in its function as an NK1 receptor antagonist. The primary reaction of interest involves its binding to the NK1 receptor, where it competes with endogenous ligands such as substance P. This competitive inhibition is essential for its anti-emetic effects.
Additionally, the synthesis reactions mentioned earlier involve alkylation processes that yield different analogues of GR 205171, which can be evaluated for their receptor binding affinities and biological activities .
The mechanism of action of GR 205171 primarily revolves around its role as an antagonist at the NK1 receptor. By binding to this receptor, GR 205171 effectively blocks the action of substance P, a neuropeptide associated with pain perception and emesis (vomiting). This blockade leads to reduced signaling pathways that would typically result in nausea and vomiting.
Studies have demonstrated that GR 205171 exhibits high affinity for the NK1 receptor, making it one of the most potent antagonists in clinical settings . Its long-lasting effects are attributed to its pharmacokinetic properties, which allow it to remain active in the system for extended periods.
GR 205171 possesses several notable physical and chemical properties:
These properties are critical when considering the compound's formulation for clinical use in anti-emetic therapies .
GR 205171 has significant applications in scientific research and clinical practice:
The tachykinin neuropeptide Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), constitute a critical neuromodulatory system distributed throughout the central and peripheral nervous systems. As a Gαq protein-coupled receptor, NK1R activation triggers phospholipase C signaling, leading to intracellular calcium mobilization and neuronal excitation [1] [8]. This pathway is densely expressed in brain regions governing affective states and stress responses, including:
Functional studies demonstrate that SP release increases during stress exposure, while NK1R blockade produces anxiolytic-like effects in animal models. Human positron emission tomography (PET) studies using the radiotracer [¹¹C]GR205171 reveal elevated NK1R availability in the right amygdala of social anxiety disorder patients compared to healthy controls, supporting its involvement in human anxiety pathophysiology [6]. Additionally, NK1R signaling modulates emesis through brainstem circuits, where vagal afferent inputs synapse with second-order neurons in the medial nucleus tractus solitarius (mNTS) – a key site for GR205171's antiemetic action [7].
The therapeutic targeting of NK1 receptors evolved through three key phases:
Table 1: Evolution of Key NK1 Receptor Antagonists
Compound | Developer | Key Advancement | Clinical Outcome |
---|---|---|---|
CP-96345 | Pfizer | First non-peptide NK1 antagonist | Limited human efficacy due to Ca²⁺ binding |
CP-99994 | Pfizer | Improved selectivity over CP-96345 | Proof-of-concept dental pain studies |
L-733,060 | Merck | 3,5-bistrifluoromethyl benzylether scaffold | Preclinical broad-spectrum antiemetic |
GR205171 | GlaxoSmithKline | Tetrazole modification for bioavailability | Phase II antiemetic/anxiolytic studies |
Aprepitant | Merck | 3-oxo-1,2,4-triazol-5-yl moiety | FDA-approved for CINV (2003) |
A critical challenge was species-specific NK1R pharmacology. While rodent models dominated early development, GR205171 displayed high affinity for both gerbil and human NK1 receptors, establishing gerbils as translationally relevant preclinical models for central NK1R antagonist effects [1] [8].
GR205171 (vofopitant; IUPAC name: (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine) is a potent, brain-penetrant NK1R antagonist with the molecular formula C₂₁H₂₃F₃N₆O and molecular weight 432.45 g/mol [3] [5]. Its stereochemistry is defined by (2S,3S) configurations at the piperidine ring, crucial for target engagement.
Key pharmacological characteristics include:
Table 2: GR205171 Binding Parameters in Human and Preclinical Models
Tissue Source | Radioligand | pKd (Affinity) | Bmax (fmol mg⁻¹ protein) | Significance |
---|---|---|---|---|
Gerbil striatum | [³H]GR205171 | 10.8 ± 0.2 | 607 ± 40 | Standard for preclinical modeling |
Human striatum | [³H]GR205171 | 10.8–11.0 | 318–432 | Confirms translational relevance to humans |
Human cortex | [³H]GR205171 | 10.8–11.0 | 59–74 | Lower receptor density correlates with function |
Human amygdala | [¹¹C]GR205171 (PET) | N/A | ↑25% in SAD patients | Implicates NK1R in anxiety disorders [6] |
GR205171’s physicochemical properties (cLogP ≈ 3.2; polar surface area 76.8 Ų) facilitate blood-brain barrier penetration, enabling central nervous system effects. This distinguishes it from peripherally restricted NK1 antagonists [5] [6]. Autoradiographic studies confirm high [³H]GR205171 binding density in striatum, nucleus accumbens, amygdala, and hypothalamus – regions implicated in both emesis and affective processing [1].
Key Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7